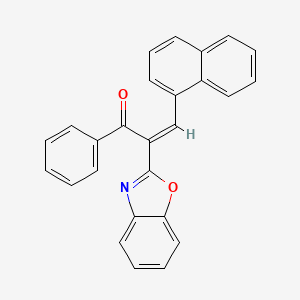![molecular formula C24H25F2N5O B12160780 1-{4-[Bis(4-fluorophenyl)methyl]piperazino}-3-(2-pyrimidinylamino)-1-propanone](/img/structure/B12160780.png)
1-{4-[Bis(4-fluorophenyl)methyl]piperazino}-3-(2-pyrimidinylamino)-1-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-[Bis(4-fluorophenyl)methyl]piperazino}-3-(2-pyrimidinylamino)-1-propanone is a complex organic compound that features a piperazine ring substituted with bis(4-fluorophenyl)methyl and pyrimidinylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[Bis(4-fluorophenyl)methyl]piperazino}-3-(2-pyrimidinylamino)-1-propanone typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the synthesis of 1-{4-[Bis(4-fluorophenyl)methyl]piperazino} through the reaction of piperazine with bis(4-fluorophenyl)methyl chloride under nucleophilic substitution conditions.
Introduction of the Pyrimidinylamino Group: The next step involves the reaction of the piperazine derivative with 2-chloropyrimidine in the presence of a base such as potassium carbonate to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-{4-[Bis(4-fluorophenyl)methyl]piperazino}-3-(2-pyrimidinylamino)-1-propanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidinylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Potassium carbonate in an aprotic solvent like dimethylformamide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyrimidinyl derivatives.
Scientific Research Applications
1-{4-[Bis(4-fluorophenyl)methyl]piperazino}-3-(2-pyrimidinylamino)-1-propanone has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Biological Studies: The compound is studied for its potential effects on various biological pathways and its interactions with cellular receptors.
Industrial Applications: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-{4-[Bis(4-fluorophenyl)methyl]piperazino}-3-(2-pyrimidinylamino)-1-propanone involves its interaction with specific molecular targets, such as calcium channels. The compound acts as a calcium channel blocker, inhibiting the influx of calcium ions into cells, which can modulate various physiological processes .
Comparison with Similar Compounds
Similar Compounds
1-{4-[Bis(4-fluorophenyl)methyl]piperazino}-3-(2-pyrimidinylamino)-1-propanone: is similar to other piperazine derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a calcium channel blocker makes it particularly valuable in medicinal chemistry .
Properties
Molecular Formula |
C24H25F2N5O |
|---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
1-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-3-(pyrimidin-2-ylamino)propan-1-one |
InChI |
InChI=1S/C24H25F2N5O/c25-20-6-2-18(3-7-20)23(19-4-8-21(26)9-5-19)31-16-14-30(15-17-31)22(32)10-13-29-24-27-11-1-12-28-24/h1-9,11-12,23H,10,13-17H2,(H,27,28,29) |
InChI Key |
JWDZFVYNLHJTNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C(=O)CCNC4=NC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-methylpropyl)-5-oxo-N-[3-(1H-tetrazol-1-yl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B12160697.png)
![(4E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(4-methylphenyl)pyrrolidine-2,3-dione](/img/structure/B12160705.png)
![2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B12160719.png)



![2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(1E)-1-(pyridin-3-yl)ethylidene]acetohydrazide](/img/structure/B12160747.png)
![2-(1H-indol-1-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B12160754.png)
![N'-[(1Z)-1-(3-methoxyphenyl)ethylidene]thiophene-2-carbohydrazide](/img/structure/B12160759.png)


![3-(3-hydroxypropyl)-7,8-dimethyl-1-(4-phenoxyphenyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12160774.png)

![2-methoxy-4-{(E)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl furan-2-carboxylate](/img/structure/B12160787.png)
